![molecular formula C13H9NOS B578580 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol CAS No. 1261973-39-0](/img/structure/B578580.png)

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

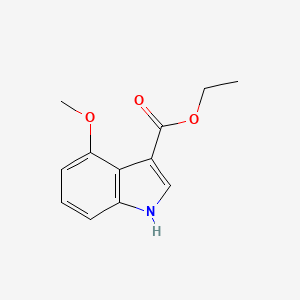

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a heterocyclic compound with the empirical formula C13H9NS . It is a solid substance with a molecular weight of 211.28 . The compound is also known by the synonym 2-(Benzo[b]thiophen-2-yl)pyridine .

Synthesis Analysis

The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol and related compounds has been reported in the literature . For instance, 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds were prepared and fully characterized by multinuclear NMR spectroscopy and elemental analysis . The solid-state structure of one of the compounds was determined by single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is characterized by the presence of a benzo[b]thiophene moiety attached to a pyridine ring . The compound’s structure can be represented by the SMILES stringc1ccc(nc1)-c2cc3ccccc3s2 . Chemical Reactions Analysis

The compound exhibits major absorption bands that were assigned to π–π* transitions involving the pyridine and benzo[b]thiophene moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups . Furthermore, the chelated compounds exhibited dominant low-energy absorption bands resulting from the reinforcement of ICT transitions that correspond to the o-carborane moieties through the restriction of aromatic-ring free rotation .Physical And Chemical Properties Analysis

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a solid substance with a melting point of 123-127 °C . The compound has a molecular weight of 211.28 .Aplicaciones Científicas De Investigación

Photophysical Properties

The compound has been studied for its photophysical properties . The planarity of the aryl groups appended to the o-carborane in the compound decisively affects the efficiency of radiative decay based on intramolecular charge transfer (ICT) involving the o-carborane . This property makes it a potential candidate for optoelectronic materials for various functional and photonic applications .

Structural Formation of Aromatic Rings

The compound has been used to study the impact of the structural formation of aromatic rings on photophysical properties . The compound’s structure was fully characterised by multinuclear NMR spectroscopy and elemental analysis .

Intramolecular Charge Transfer (ICT)

The compound exhibits interesting ICT transitions between the o-carboranes and their aryl groups . This property is particularly important in the field of molecular electronics and photonics .

Photoluminescence Emissions

The compound has been studied for its photoluminescence emissions . The compound showed an intense emission, assignable to ICT transition between the aryl and o-carborane moieties, in both solution and film states .

Optoelectronic Materials

The compound has been investigated as a novel family of optoelectronic materials for various functional and photonic applications . They possess excellent thermal and electrochemical stabilities .

Antimicrobial Potential

Some compounds related to “2-(Benzo[b]thiophen-2-yl)pyridin-3-ol” were found to possess promising antimicrobial potential . This suggests that the compound could be further developed for antimicrobial applications .

Mecanismo De Acción

While the specific mechanism of action of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is not mentioned in the search results, the compound’s photophysical properties have been studied . The compound did not exhibit photoluminescence emissions in toluene at 298 K, but showed emissions at around 450 nm in solution at 77 K, invoked by radiative ICT transitions .

Safety and Hazards

Direcciones Futuras

The photophysical results for these o-carboranyl compounds reveal that the planarities of the aryl groups appended to the o-carborane decisively affect the efficiency of radiative decay based on ICT involving the o-carborane . This suggests potential future directions for research into the properties and applications of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol and related compounds.

Propiedades

IUPAC Name |

2-(1-benzothiophen-2-yl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-5-3-7-14-13(10)12-8-9-4-1-2-6-11(9)16-12/h1-8,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDYHYKUILJHAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682901 |

Source

|

| Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol | |

CAS RN |

1261973-39-0 |

Source

|

| Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)